N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine
Description
N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core with a cyclopenta ring system. Its structure includes a 2-methyl group, a 3-phenyl substituent, and a propane-1,3-diamine side chain with N,N-dimethylation. Its synthesis typically involves multi-step routes, including cyclization and functionalization of the pyrazolo-pyrimidine core, followed by amine alkylation .
Properties
IUPAC Name |
N',N'-dimethyl-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-15-19(16-9-5-4-6-10-16)21-23-18-12-7-11-17(18)20(26(21)24-15)22-13-8-14-25(2)3/h4-6,9-10,22H,7-8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVPNLQXBDIMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[d]pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. This core structure can then be functionalized with the propane-1,3-diamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of this compound are influenced by its substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Variations
Key Observations
The target compound’s dimethylated propane-1,3-diamine balances moderate LogP (~3.5) with improved solubility compared to cyclopentyl or chlorophenyl analogues . Methoxyethyl substituents (LogP ~2.8) prioritize solubility, ideal for intravenous formulations .
Pharmacokinetic Profiles:
- The cyclopentyl analogue exhibits high hepatic metabolism via CYP450 enzymes, while the target compound’s dimethylamine group may reduce metabolic liability due to steric hindrance .
- The 4-chlorophenyl derivative demonstrates extended half-life (~8 hours), likely due to reduced clearance rates .
Biological Activity: The 4-chlorophenyl analogue shows marked anticancer activity, attributed to halogen-mediated interactions with DNA topoisomerases .
Biological Activity
N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)propane-1,3-diamine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentapyrazolo-pyrimidine moiety. Its molecular formula is with a molecular weight of 320.43 g/mol. The structure is pivotal in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment. Various studies have evaluated its cytotoxic effects against different cancer cell lines.
Anticancer Activity
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
-
Mechanism of Action :
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. The presence of specific substituents on the cyclopentapyrazolo-pyrimidine structure enhances its efficacy against various cancer types. -
Cytotoxicity Data :
- A549 Cell Line : IC50 values around 7.82 μM indicate strong cytotoxicity.
- MCF-7 Cell Line : Compounds derived from similar structures showed promising results with IC50 values ranging from 10.23 to 10.45 μM.
- HCT-116 Cell Line : Some derivatives exhibited significant inhibition rates, suggesting broad-spectrum anticancer potential.
Study 1: Synthesis and Evaluation
A study published in Nature explored the synthesis of related compounds and evaluated their anticancer activities using the MTT assay. The results demonstrated that specific modifications to the aryl moiety significantly enhanced cytotoxicity against A549 and MCF-7 cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of cyclopentapyrazolo derivatives revealed that electron-withdrawing groups on the phenyl ring increased cytotoxicity. For instance, compounds with nitro groups showed superior activity compared to those with electron-donating groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
